![molecular formula C12H12F3N5OS B2669583 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396862-82-0](/img/structure/B2669583.png)
4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12F3N5OS and its molecular weight is 331.32. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Biological Monitoring
Research on compounds like etridiazole and its metabolites highlights the development of sensitive analytical procedures for biological monitoring. These studies are crucial for understanding the metabolism of chemicals in both animals and humans, potentially leading to insights into the metabolic pathways and toxicokinetics of similar compounds (van Welie et al., 2005).
Pharmacokinetics and Metabolite Identification
Studies on drugs like SB-649868, an orexin receptor antagonist, detail the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) processes. Understanding these aspects for related compounds can guide drug development, especially for those targeting the central nervous system (Renzulli et al., 2011).
Clinical and Therapeutic Applications
Research into antibiotics and chemotherapy agents, such as cefazedone and DTIC (Dacarbazine), respectively, involves clinical studies assessing their efficacy, safety, and tolerance. These studies are foundational for developing new therapies and understanding the therapeutic potential and side effects of related chemical compounds (Züllich & Sack, 1979) (Ikeda et al., 1996).
Dietary Assessment and Xenobiotic Exposure
Studies on the intake and effects of xenobiotics derived from food processing, such as heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs), provide insights into environmental and dietary exposures to potentially carcinogenic compounds. Research in this area can inform public health policies and dietary recommendations to mitigate exposure risks (Zapico et al., 2022).
properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5OS/c1-6-5-8(12(13,14)15)18-9(17-6)3-4-16-11(21)10-7(2)19-20-22-10/h5H,3-4H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQHUTLUDLPVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=C(N=NS2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.